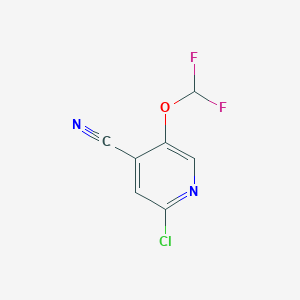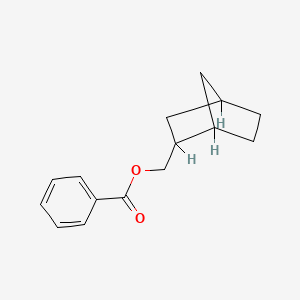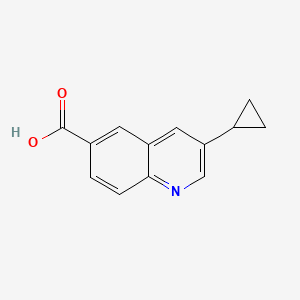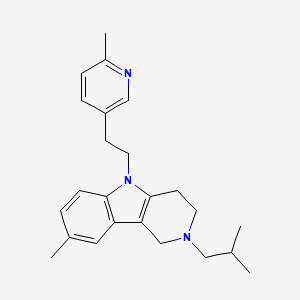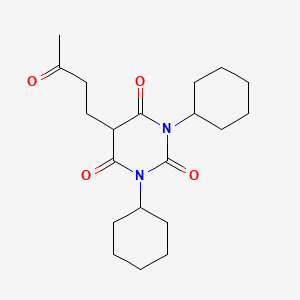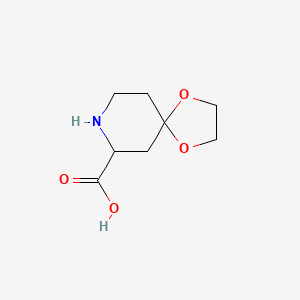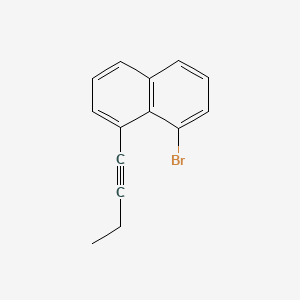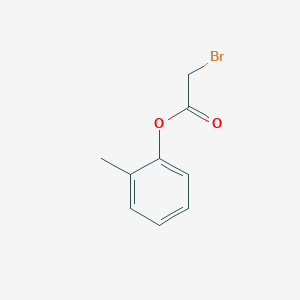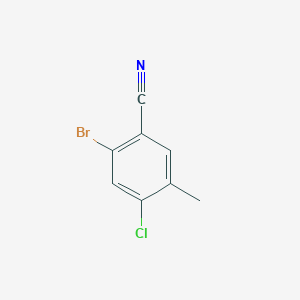
(6-Chloro-pyrimidin-4-yl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-pyrimidin-4-yl)ethylamine is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-pyrimidin-4-yl)ethylamine typically involves the reaction of 6-chloropyrimidine with ethylamine under controlled conditions. One common method includes:
Starting Materials: 6-chloropyrimidine and ethylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Procedure: The 6-chloropyrimidine is dissolved in the solvent, and ethylamine is added dropwise. The mixture is then heated under reflux for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including the use of automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-pyrimidin-4-yl)ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
(6-Chloro-pyrimidin-4-yl)ethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-pyrimidin-4-yl)ethylamine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine: Similar structure but with a methyl group at the 6-position instead of chlorine.
(2-Chloro-pyrimidin-4-yl)-cyclopropyl-amine: Contains a cyclopropyl group instead of an ethylamine group.
(6-Methoxypyridazin-3-yl)methanamine hydrochloride: Similar pyrimidine derivative with a methoxy group.
Uniqueness
(6-Chloro-pyrimidin-4-yl)ethylamine is unique due to the presence of both a chlorine atom and an ethylamine group, which confer specific reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
2-(6-chloropyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C6H8ClN3/c7-6-3-5(1-2-8)9-4-10-6/h3-4H,1-2,8H2 |
InChI Key |
YBBUMKKYMUNBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


